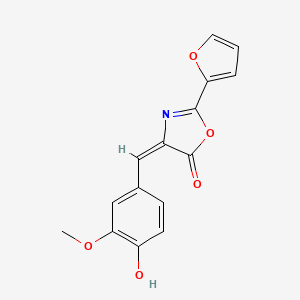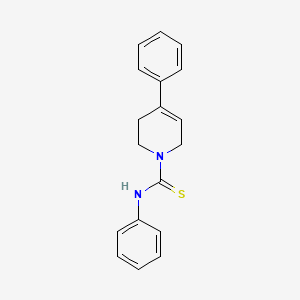![molecular formula C16H14N2O6 B5747124 3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)
3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNPA and is a derivative of 2-methoxy-5-nitroaniline. MNPA has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). MNPA has also been shown to inhibit the expression of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta).
Biochemical and Physiological Effects:
MNPA has been shown to exhibit various biochemical and physiological effects. MNPA has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. MNPA has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. MNPA has been shown to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MNPA is its potential use as a building block for the synthesis of various functional materials. MNPA has been used to synthesize various polymers and liquid crystals with unique properties. However, one of the limitations of MNPA is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on MNPA. One direction is to study the potential use of MNPA in the treatment of Alzheimer's disease. MNPA has been shown to exhibit neuroprotective effects, and further research could explore its potential use in the treatment of this disease. Another direction is to study the potential use of MNPA in the synthesis of new functional materials. MNPA has been used to synthesize various polymers and liquid crystals, and further research could explore its potential use in the synthesis of other materials with unique properties.
Méthodes De Synthèse
The synthesis of MNPA involves the reaction of 2-methoxy-5-nitroaniline with chloroformate followed by acetylation. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of MNPA can be improved by using a catalyst such as 4-dimethylaminopyridine.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, MNPA has been shown to exhibit anti-tumor and anti-inflammatory activities. MNPA has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. In material science, MNPA has been used as a building block for the synthesis of various functional materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
[3-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-10(19)24-13-5-3-4-11(8-13)16(20)17-14-9-12(18(21)22)6-7-15(14)23-2/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCUYAXYIIBJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

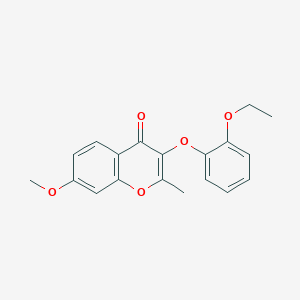
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
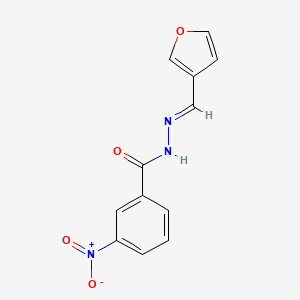
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)

![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)

![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)
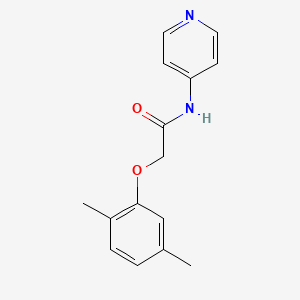
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5747110.png)
